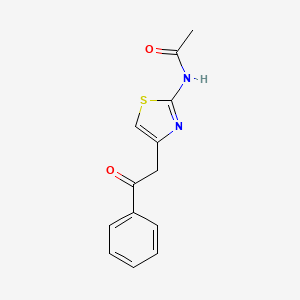

N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-phenacyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-9(16)14-13-15-11(8-18-13)7-12(17)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJJQHRXALWIFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide typically involves the reaction of 4-phenacyl-1,3-thiazole with acetic anhydride under specific conditions. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiazolidine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties against various diseases. The thiazole moiety is known for enhancing the biological activity of compounds, particularly in terms of antimicrobial and anti-inflammatory effects. Here are some notable applications:

- Anticancer Activity : Similar thiazole derivatives have shown promise in inhibiting tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression. This inhibition can lead to anticancer effects, positioning N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide as a potential lead compound in cancer therapeutics.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests its utility in treating inflammatory diseases. Its structural features allow it to interact with various molecular targets involved in inflammation, providing a basis for further exploration in this area.

Biochemical Research

N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide may serve as a valuable probe in biochemical research. Its ability to inhibit specific enzymes and receptors can be leveraged to study cellular mechanisms and signaling pathways.

Potential Mechanisms of Action

The compound's interactions with enzymes involved in critical cellular processes could provide insights into:

- Cell Growth and Proliferation : By inhibiting key signaling pathways, this compound may help elucidate mechanisms underlying cell growth regulation.

- Enzyme Inhibition Studies : Research on similar compounds indicates that they can effectively bind to enzymes involved in cancer progression, which could be applicable to N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide as well.

Synthesis and Purification

The synthesis of N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions, including:

- Formation of the thiazole ring.

- Introduction of the acetamide group.

- Purification through recrystallization or chromatography to achieve high purity levels.

These synthetic pathways are crucial for obtaining the compound in sufficient quantities for research applications.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Thiazolidinone Derivatives

Thiazolidinone-based analogs, such as those described in , share a sulfur-containing heterocyclic core but differ in substituents and functional groups. For example:

Key Differences :

- The target compound lacks the thioxo group present in thiazolidinone derivatives (e.g., 2-thioxo-1,3-thiazolidin-3-yl), which may reduce ring strain and alter electronic properties .

Coumarin-Linked Thiazole Acetamides

Coumarin-thiazole hybrids () replace the phenyl-oxoethyl group with a coumarin moiety, significantly altering spectroscopic and biological profiles:

Key Differences :

- The coumarin moiety introduces extended conjugation, enhancing UV absorption and fluorescence properties, which are absent in the target compound .

- Dichlorophenyl substituents (Compound 13 ) improve inhibitory potency against α-glucosidase compared to simpler phenyl groups, suggesting that electron-withdrawing groups optimize target binding.

Piperazine-Modified Thiazole Acetamides

Piperazine-containing derivatives () demonstrate the impact of nitrogen-rich substituents on molecular weight and bioactivity:

Key Differences :

Triazole and Benzimidazole Hybrids

Triazole-linked analogs () and benzimidazole derivatives () highlight the role of additional heterocycles:

Key Differences :

- The triazole moiety (Compound 11c ) introduces click chemistry compatibility, enabling modular synthesis—a contrast to the target compound’s traditional amide coupling.

- Benzimidazole hybrids () exhibit planar aromatic systems, favoring intercalation with biomolecules like DNA or enzymes, unlike the non-planar phenyl-oxoethyl group .

Biological Activity

N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for enhancing biological activity through various chemical interactions. Its molecular formula is , and it has a molecular weight of approximately 252.3 g/mol. The presence of the thiazole moiety contributes to its reactivity and potential therapeutic applications.

The biological activity of N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, such as tyrosine kinases, which play crucial roles in cell signaling and proliferation pathways.

- Interaction with DNA/RNA : It has the potential to affect gene expression by interacting with nucleic acids.

- Redox Activity : The compound may influence cellular oxidative stress through redox reactions, contributing to its anticancer properties.

Anticancer Activity

Several studies have evaluated the anticancer properties of thiazole derivatives, including N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide. A notable study reported that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism involved inducing apoptosis through caspase activation and modulation of cell cycle progression.

Table 1: Anticancer Activity Data

| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| 14c | HepG2 | 7 | 101 | 14 |

| 12c | A549 | 5.51 | 121 | 22.7 |

| 6f | C6 | Not reported | Not reported | Not reported |

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial properties. For instance, compounds similar to N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections.

Structure-Activity Relationship (SAR)

Research into the SAR of thiazole-containing compounds suggests that modifications to the thiazole ring and substituents significantly impact biological activity. For example:

- Substituent Positioning : The position of substituents on the thiazole ring can alter the binding affinity to target enzymes.

- Functional Group Variation : Variations in functional groups attached to the thiazole ring can enhance or diminish anticancer and antimicrobial activities.

Case Studies

- Study on Leishmaniasis : A study investigated the efficacy of various thiazole derivatives against Leishmania infantum. Compounds with structural similarities to N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide showed moderate antileishmanial activity with selectivity indices indicating low cytotoxicity compared to standard treatments .

- Anticancer Evaluation : Another research focused on synthesizing novel thiazole derivatives for anticancer evaluation, demonstrating that certain modifications led to enhanced potency against tumor cells while maintaining low toxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide, and how can reaction conditions be controlled to improve yield?

- Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by acylation. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .

- Acylation : Reaction with acetylating agents (e.g., acetic anhydride) in dichloromethane or DMF, using bases like triethylamine to neutralize HCl byproducts .

- Optimization : Control temperature (60–80°C), solvent polarity, and reaction time (4–12 hours) to minimize side products. Yields >70% are achievable with dropwise reagent addition .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Answer : A combination of spectroscopic and chromatographic methods is essential:

- NMR : ¹H/¹³C NMR to confirm backbone structure and substituent positions (e.g., phenyl and thiazole protons at δ 7.2–8.1 ppm) .

- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 331.12) .

- HPLC : Purity >95% confirmed using a C18 column with acetonitrile/water gradients .

Q. How can researchers assess the solubility and formulation compatibility of this compound for biological assays?

- Answer : Solubility profiling in DMSO (≥50 mg/mL) and aqueous buffers (pH 7.4) is critical. For in vitro assays, use surfactants like Tween-80 or co-solvents (e.g., PEG-400) to enhance dispersibility. LogP values (~2.5) predict moderate lipophilicity, requiring optimization for bioavailability .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in thiazole derivatives like this compound?

- Answer : Single-crystal X-ray diffraction using SHELXL (for small molecules) is ideal. Key steps:

- Crystal growth : Slow evaporation from ethanol/acetone mixtures.

- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Anisotropic displacement parameters and twin-law corrections for high-resolution data (<0.8 Å). Cite SHELX programs for reproducibility .

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

- Answer : Discrepancies often arise from metabolic instability or poor pharmacokinetics. Mitigation strategies:

- Metabolic profiling : Use liver microsomes (human/rat) to identify degradation pathways (e.g., CYP450-mediated oxidation) .

- Prodrug design : Mask labile groups (e.g., acetyl) with enzymatically cleavable moieties .

Q. What computational methods are effective for predicting the biological targets of this thiazole-acetamide derivative?

- Answer : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS):

- Target prioritization : Screen against kinases (e.g., EGFR) or inflammatory markers (COX-2) using PubChem BioAssay data.

- Validation : Compare binding energies (<−8 kcal/mol) and RMSD values (<2 Å) with known inhibitors .

Q. How should researchers design SAR studies to enhance anticancer activity while reducing toxicity?

- Answer : Systematically modify substituents:

- Phenyl group : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the para position to enhance cytotoxicity (IC₅₀ < 10 µM in MCF-7 cells) .

- Thiazole core : Replace the 2-oxoethyl group with sulfonamide to improve solubility and reduce hepatotoxicity .

Q. What experimental controls are essential when studying this compound’s anti-inflammatory mechanisms?

- Answer : Include:

- Positive controls : Dexamethasone (for COX-2 inhibition) or celecoxib (for NF-κB pathway).

- Negative controls : Vehicle (DMSO) and siRNA knockdown of target genes (e.g., TNF-α) .

Methodological Tables

Table 1 : Key Synthetic Parameters for High-Yield Synthesis

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Thiazole formation | Thiourea, α-bromoketone | Reflux in ethanol, 6 hr | 65% |

| Acylation | Acetic anhydride, Et₃N | RT, 4 hr | 78% |

Table 2 : Biological Activity Benchmarks

| Assay | Target | IC₅₀/EC₅₀ | Citation |

|---|---|---|---|

| Anticancer (MCF-7) | EGFR | 8.2 µM | |

| Anti-inflammatory (RAW 264.7) | COX-2 | 12.4 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.